

A Comprehensive Review of the Potent and Selective MC4R Agonist RY764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on **RY764**, a potent and selective small molecule agonist of the melanocortin subtype-4 receptor (MC4R). **RY764** has been investigated for its potential therapeutic effects on appetite regulation and erectile function. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental processes.

Core Data Summary

The following tables present a consolidated view of the in vitro and in vivo pharmacological data for **RY764**, facilitating a comparative analysis of its activity and effects.

In Vitro Pharmacology of RY764



Parameter	Value	Receptor	Assay Type	Reference
Binding Affinity (Ki)	8.1 nM	Human MC4R	Radioligand Binding Assay	[1]
>10,000 nM	Human MC3R	Radioligand Binding Assay	[1]	
>10,000 nM	Human MC5R	Radioligand Binding Assay	[1]	_
Functional Potency (EC50)	7.8 nM	Human MC4R	cAMP Functional Assay	[1]
Intrinsic Activity	Full Agonist	Human MC4R	cAMP Functional Assay	[1]

In Vivo Efficacy of RY764 in Rodent Models

Study Type	Animal Model	Dose (Route)	Key Findings	Reference
Anorexigenic Effects	Diet-Induced Obese (DIO) Mice	10 mg/kg (Oral)	Significant reduction in food intake over a 24-hour period.	[1]
Pro-erectile Effects	Male Sprague- Dawley Rats	1 mg/kg (Intravenous)	Significant increase in the number of penile erections.	[1]

Key Experimental Protocols

This section details the methodologies employed in the foundational studies of **RY764**, providing a basis for understanding and potentially replicating the experimental findings.

Radioligand Binding Assays

The binding affinity of **RY764** for human melanocortin receptors (MC3R, MC4R, and MC5R) was determined using a competitive radioligand binding assay. Membranes prepared from



HEK-293 cells stably expressing the respective human receptor subtypes were incubated with a fixed concentration of the radioligand [125I]NDP-α-MSH and increasing concentrations of **RY764**. Non-specific binding was determined in the presence of a saturating concentration of unlabeled NDP-α-MSH. After incubation, the membranes were harvested, and the bound radioactivity was quantified using a gamma counter. The inhibitor constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[1]

cAMP Functional Assays

The functional agonist activity of **RY764** at the human MC4R was assessed by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production. HEK-293 cells expressing the human MC4R were incubated with various concentrations of **RY764**. Following incubation, the cells were lysed, and the intracellular cAMP levels were quantified using a commercially available cAMP assay kit, typically based on homogenous time-resolved fluorescence (HTRF) or a similar detection method. The concentration of **RY764** that produced 50% of the maximal response (EC50) was determined from the resulting dose-response curves.[1]

In Vivo Food Intake Studies in Diet-Induced Obese (DIO) Mice

Male C57BL/6 mice were fed a high-fat diet for several weeks to induce obesity. For the acute food intake study, DIO mice were fasted for a short period before being orally administered either vehicle or RY764 (10 mg/kg). Immediately after dosing, the mice were provided with a pre-weighed amount of their high-fat diet. Food consumption was then measured at various time points over a 24-hour period by weighing the remaining food. The percentage reduction in food intake in the RY764-treated group was calculated relative to the vehicle-treated control group.

In Vivo Pro-erectile Studies in Rats

Male Sprague-Dawley rats were anesthetized and a catheter was inserted into the carotid artery for drug administration and blood pressure monitoring. Another catheter was placed in the corpus cavernosum to measure intracavernosal pressure (ICP). The cavernous nerve was isolated and stimulated electrically to induce erections. **RY764** (1 mg/kg) or vehicle was administered intravenously. The number of penile erections and the maximal ICP were



recorded over a specific time period following administration to assess the pro-erectile effects of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

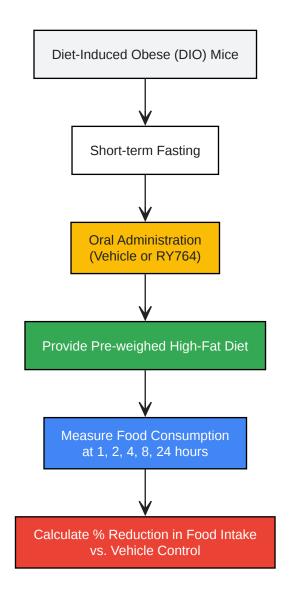
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to the study of **RY764**.



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Caption: MC4R signaling pathway activated by RY764.

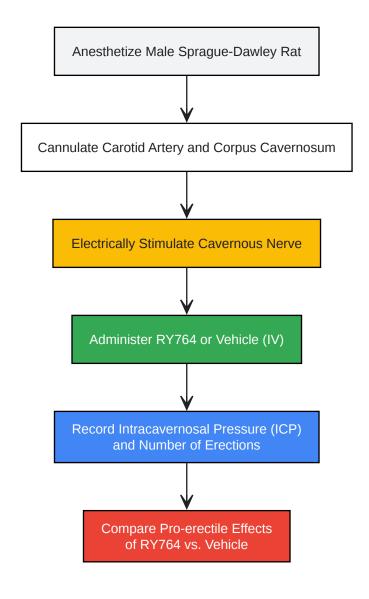




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Caption: Experimental workflow for in vivo food intake studies.





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Caption: Experimental workflow for in vivo erectile function studies.

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References

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2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

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